

Selecting the appropriate internal standard for O,N-didesmethyltramadol quantification

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Compound of Interest

Compound Name: *O,N-didesmethyltramadol*

CAS No.: 144830-18-2

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Technical Support Center: O,N-didesmethyltramadol Quantification

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of selecting and validating an internal standard (IS) for the accurate quantification of **O,N-didesmethyltramadol** (a key tramadol metabolite, M5) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of Internal Standards in Bioanalysis

Q1: What is the primary role of an internal standard (IS) in LC-MS/MS quantification?

An internal standard is a well-characterized compound added at a constant, known concentration to every sample, including calibrators, quality controls (QCs), and unknown study samples, ideally before any sample processing begins.[1][2] Its fundamental purpose is to correct for procedural variability throughout the entire analytical workflow.[3] By calculating the

ratio of the analyte's response to the IS's response, we can effectively normalize for fluctuations that are otherwise difficult to control, such as:

- Sample Preparation and Extraction: Physical loss of analyte during liquid-liquid extraction, solid-phase extraction, or protein precipitation.[4]
- Injection Volume: Minor inconsistencies in the volume injected by the autosampler.[5]
- Mass Spectrometry Ionization: Variations in ionization efficiency caused by co-eluting matrix components (known as matrix effects).[4][6]
- Instrument Drift: Slow changes in detector sensitivity over the course of a long analytical run. [6]

The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation strongly recommends the use of an IS to ensure the accuracy and precision of the data.[7]

Q2: What are the main types of internal standards, and which is preferred for bioanalysis?

There are two principal categories of internal standards used in mass spectrometry.[8]

- Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[8] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium [^2H or D], Carbon-13 [^{13}C], or Nitrogen-15 [^{15}N]).[9] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[2][4] This near-perfect mimicry provides the most accurate correction for analytical variability.
- Structural Analog Internal Standards: These are distinct molecules that are structurally and functionally similar to the analyte but not identical.[8] They are typically used when a SIL-IS is not commercially available or is prohibitively expensive to synthesize.[2] While they can compensate for some variability, their behavior may not perfectly match that of the analyte, especially concerning extraction efficiency and susceptibility to matrix effects, potentially leading to compromised accuracy.

For regulatory submissions and robust method development, a SIL-IS is always the preferred choice.[1]

Q3: What are "matrix effects," and how does a suitable IS help mitigate them?

Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[10][11] These interfering components, such as phospholipids or salts, can compete with the analyte for ionization in the mass spectrometer's source, leading to an inaccurate measurement of its true concentration.[11]

An ideal internal standard, particularly a SIL-IS, co-elutes with the analyte and is therefore exposed to the exact same interfering components at the same time.[4] Consequently, its ionization is suppressed or enhanced to the same degree as the analyte. When the ratio of the analyte signal to the IS signal is calculated, the effect is canceled out, yielding an accurate quantification that is independent of the matrix-induced variation.[10] This ability to track and correct for matrix effects is a primary reason why a well-chosen IS is indispensable for reliable bioanalysis.[12]

Section 2: Selecting an IS for **O,N-didesmethyltramadol** (M5)

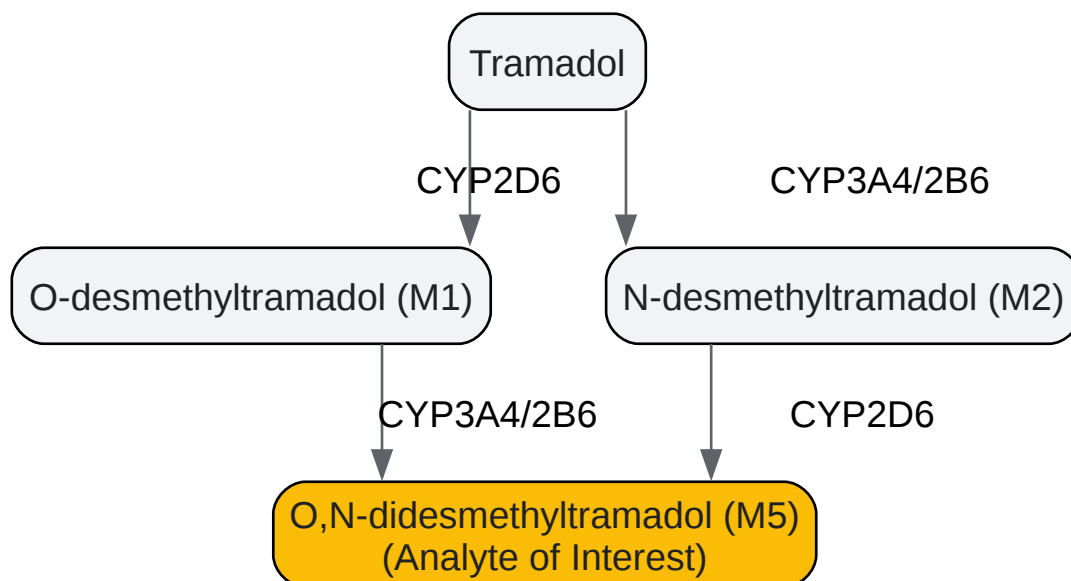
Q4: What is the ideal internal standard for quantifying **O,N-didesmethyltramadol**?

The ideal internal standard is a stable isotope-labeled version of the analyte itself: **O,N-didesmethyltramadol-d_n** (e.g., -d₃, -d₆). This SIL-IS will have the same chemical structure, polarity, and functional groups, ensuring that its chromatographic retention time, extraction recovery, and ionization behavior are virtually identical to the endogenous **O,N-didesmethyltramadol**. This provides the most robust and accurate correction for all sources of analytical variability. While not always available off-the-shelf, custom synthesis is an option for critical drug development programs.[9]

Q5: My lab cannot obtain **O,N-didesmethyltramadol-d_n**. What are the next best alternatives?

When the exact SIL-IS is unavailable, the next logical step is to consider a SIL-IS of a closely related metabolite. The goal is to select a compound whose physicochemical properties most

closely match those of **O,N-didesmethyltramadol**. The metabolic pathway of tramadol provides several candidates.



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Caption: Tramadol Metabolic Pathway to M5.[13][14]

As shown in the pathway, M1 and M2 are direct precursors to M5. Their deuterated forms, such as O-desmethyltramadol-d6 or N-desmethyltramadol-d3, are often commercially available and represent viable alternatives.[15] The key is to experimentally validate that their analytical behavior sufficiently tracks that of M5.

Q6: Can I use a deuterated internal standard of a precursor metabolite, like O-desmethyltramadol-d6 or Tramadol-¹³C-d3, for quantifying **O,N-didesmethyltramadol**?

Yes, this is a common and pragmatic approach, but it must be undertaken with caution and rigorous validation.[14][16] While these compounds are structurally related, the removal of methyl groups significantly alters polarity, which can lead to critical differences:

- **Chromatographic Separation:** **O,N-didesmethyltramadol** is more polar than its precursors. This will result in an earlier elution time on a reverse-phase column. If the retention time difference between the analyte (M5) and the IS (e.g., O-desmethyltramadol-d6) is significant, they may not be exposed to the same matrix effects, defeating the purpose of the IS.[4]

- **Extraction Recovery:** The difference in polarity can affect recovery rates in sample preparation steps like liquid-liquid or solid-phase extraction.
- **Ionization Efficiency:** The proton affinity and ionization efficiency may differ, leading to a non-parallel response to ion suppression or enhancement.

Therefore, while you can use a related SIL-IS, you must perform validation experiments (see Protocol 1) to prove it effectively tracks the analyte. One study successfully used O-desmethyl-cis-tramadol-D6 as an IS for **O,N-didesmethyltramadol**, demonstrating its feasibility after proper validation.[\[16\]](#)

Table 1: Comparison of Potential Internal Standards for **O,N-didesmethyltramadol** Quantification

Internal Standard Candidate	Type	Molecular Weight (g/mol)	Key Advantage	Potential Disadvantage
O,N-didesmethyltramadol-d _n	Ideal SIL	~238-241	"Gold Standard"; identical physicochemical properties ensure perfect tracking of the analyte.[8]	Often requires costly and time-consuming custom synthesis.[9]
O-desmethyltramadol-d ₆	Related SIL	~255.4	Commercially available; structurally very similar to the analyte.[17]	More lipophilic; will have a different retention time and may not perfectly track matrix effects. [18][19]
N-desmethyltramadol-d ₃	Related SIL	~252.4	Commercially available; structurally very similar.	Polarity differs from the analyte, leading to potential chromatographic and extraction mismatches.[18] [20]
Tramadol- ¹³ C-d ₃	Related SIL	~267.4	Often readily available as it is used for quantifying the parent drug.[16]	Significant difference in polarity and structure; least likely to provide reliable correction for M5.

Structural Analog (e.g., Propranolol)	Analog	259.34	Inexpensive and readily available.	Different chemical structure, pKa, and polarity; highly unlikely to track extraction and matrix effects accurately.[21] Use is not recommended and requires extensive justification.[7]
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Troubleshooting Guide

Q7: My IS response is highly variable across my sample batch. What are the common causes?

Inconsistent IS response is a red flag that points to problems in the analytical process.[22]

Common causes include:

- **Inaccurate Pipetting:** Errors in adding the IS solution to samples. This is often a primary source of random error.[4]
- **Incomplete Mixing:** Failure to thoroughly vortex or mix the IS with the biological matrix before processing.[2]
- **Inconsistent Sample Preparation:** Variable recovery during extraction steps across the batch.
- **Systematic Instrument Issues:** Problems with the autosampler injector, blockages in the LC system, or a failing mass spectrometer source can cause systematic drifts or drops in signal. [4]
- **Severe, Sample-Specific Matrix Effects:** In some rare cases, a particular sample may contain an extreme level of an interfering substance that disproportionately affects the IS.

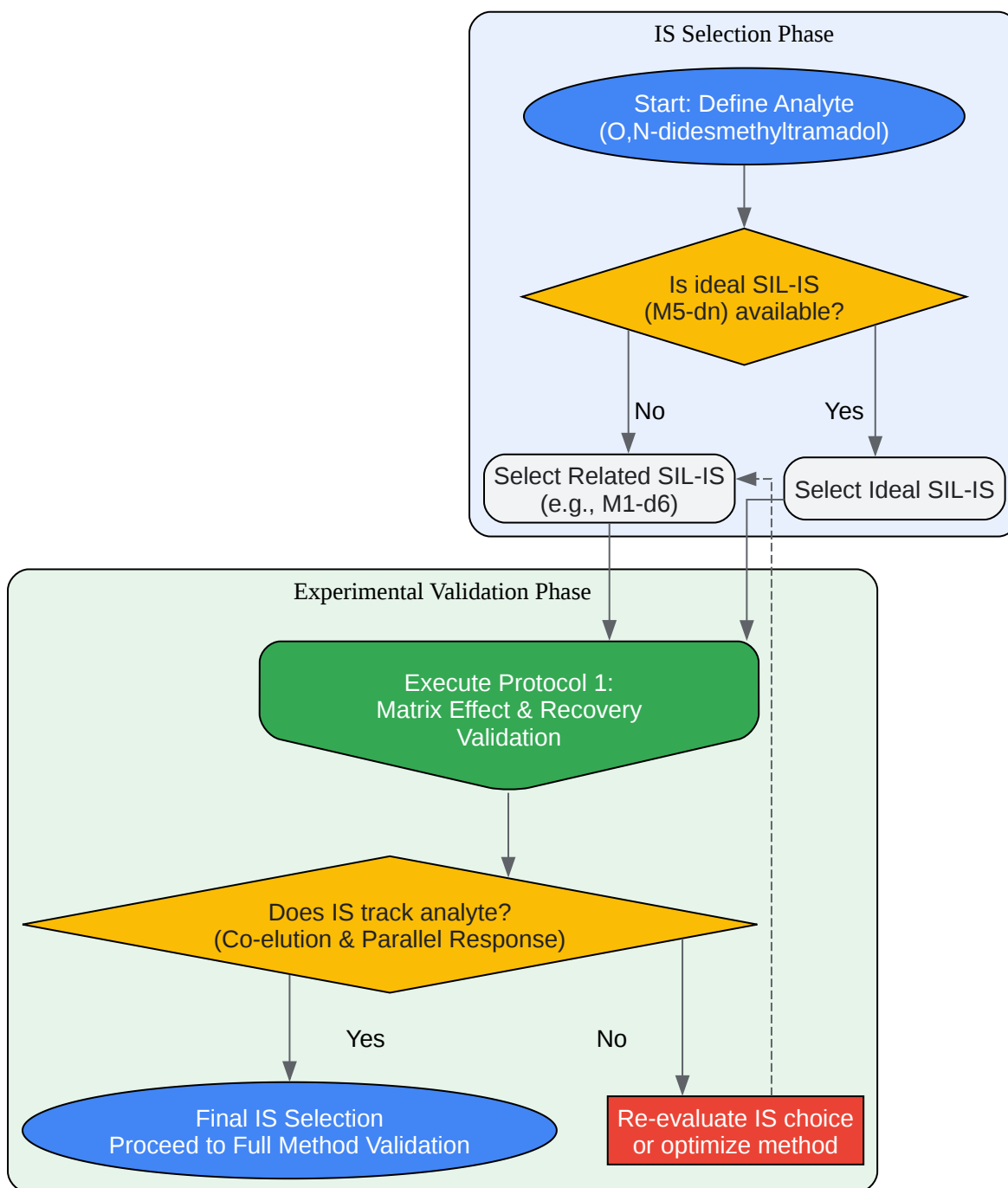
It is common practice to establish an acceptance range for IS response (e.g., within 50% to 150% of the average response of the calibration standards) and investigate any samples that fall outside this range.[22]

Q8: The analyte-to-IS ratio is not consistent for my QC samples, leading to poor accuracy. Could my choice of IS be the problem?

Absolutely. If your QCs are failing (e.g., accuracy is outside the $\pm 15\%$ acceptance criteria), and you have ruled out issues like stock solution preparation, the IS is a primary suspect.[1] This scenario often occurs when using a structural analog or a SIL-IS that does not co-elute with the analyte.[2] If the analyte and IS separate chromatographically, they experience different matrix effect environments. One could be suppressed while the other is enhanced, leading to an inaccurate analyte/IS ratio and, consequently, erroneous concentration calculations. This highlights the critical need to validate that the IS truly mimics the analyte's behavior in the intended biological matrix.[2]

Q9: How do I experimentally validate that my chosen internal standard is appropriate for my **O,N-didesmethyltramadol** assay?

Validation is a mandatory, non-negotiable step. The goal is to provide objective evidence that the IS is fit for its purpose. The core validation experiment is the quantitative assessment of matrix effects, as detailed in regulatory guidance.[7][10]



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Caption: Workflow for Internal Standard Selection and Validation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor and Recovery for IS Validation

This protocol is adapted from methodologies recommended by the FDA and other regulatory bodies to quantitatively assess the suitability of an internal standard.[\[10\]](#)

Objective: To determine if the chosen IS experiences the same degree of matrix effect and extraction recovery as the analyte, **O,N-didesmethyltramadol**.

Materials:

- Blank, pooled biological matrix (e.g., human plasma) from at least 6 different sources.
- Calibrated stock solutions of **O,N-didesmethyltramadol** and the proposed IS.
- Mobile phase and neat solution (e.g., 50:50 acetonitrile:water).

Procedure:

- Prepare Three Sets of Samples at low and high concentration levels (e.g., LLOQ and ULOQ):
 - Set 1 (Neat Solution): Spike analyte and IS into a neat solvent solution. This represents 100% response without any matrix or extraction effects.
 - Set 2 (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the analyte and IS into the final, extracted solvent. This measures the matrix effect directly.
 - Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before performing the full extraction procedure. This measures the combined effect of extraction recovery and matrix effects.
- Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
- Calculate Matrix Factor (MF) and Recovery (RE):

- Matrix Factor (MF):
 - $MF = (\text{Peak Area in Set 2}) / (\text{Peak Area in Set 1})$
 - Calculate MF for both the analyte and the IS. An $MF < 1$ indicates ion suppression; an $MF > 1$ indicates ion enhancement.
- Recovery (RE):
 - $RE (\%) = [(\text{Peak Area in Set 3}) / (\text{Peak Area in Set 2})] * 100$
 - Calculate RE for both the analyte and the IS.
- IS-Normalized Matrix Factor:
 - $IS\text{-Normalized MF} = (MF \text{ of Analyte}) / (MF \text{ of IS})$
 - This is the most critical value. It demonstrates how well the IS corrects for matrix effects.
- Acceptance Criteria:
 - The IS-Normalized Matrix Factor should have a coefficient of variation (CV) of $\leq 15\%$ across the different lots of the biological matrix.
 - The recovery (RE) of the IS does not have to be 100%, but it should be consistent and, ideally, similar to the recovery of the analyte.

If the IS-Normalized MF is consistent and close to 1.0, it demonstrates that the IS is effectively tracking and correcting for matrix-induced variability, making it suitable for the assay.

References

- Benchchem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Retrieved February 12, 2026, from Benchchem Website. [\[1\]](#)
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC–MS Bioanalysis: Which, When, and How. Retrieved February 12, 2026, from WuXi AppTec Website. [\[4\]](#)

- Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Retrieved February 12, 2026, from Labroots Website.[3]
- Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 12, 2026, from Taylor & Francis Online Website.[10]
- U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 12, 2026, from FDA Website.[7]
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved February 12, 2026, from FDA Website.[23]
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 12, 2026, from BioPharma Services Inc. Website.[2]
- PMC. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved February 12, 2026, from NCBI Website.[24]
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved February 12, 2026, from e-ijppr Website.[11]
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved February 12, 2026, from SCION Instruments Website.[6]
- ResearchGate. (2025, August 5). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved February 12, 2026, from ResearchGate Website.[12]
- ResearchGate. (n.d.). Chemical structure and dominant pharmacology of each enantiomer of.... Retrieved February 12, 2026, from ResearchGate Website.[25]
- Benchchem. (n.d.). Technical Support Center: Selection and Troubleshooting of Internal Standards for Complex Biological Matrices. Retrieved February 12, 2026, from Benchchem Website.[8]

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved February 12, 2026, from FDA Website.[26]
- Taylor & Francis Online. (n.d.). Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved February 12, 2026, from Taylor & Francis Online Website.[22]
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 12, 2026, from ResolveMass Website. [27]
- PMC. (n.d.). Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s. Retrieved February 12, 2026, from NCBI Website. [15]
- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Tramadol's Tertiary Metabolites. Retrieved February 12, 2026, from Benchchem Website.[13]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved February 12, 2026, from NorthEast BioLab Website.[5]
- PubChem. (n.d.). Desmetramadol. Retrieved February 12, 2026, from NIH Website.[28]
- Wikipedia. (n.d.). N,O-Didesmethyltramadol. Retrieved February 12, 2026, from Wikipedia Website.[18]
- PubMed. (n.d.). An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS. Retrieved February 12, 2026, from NIH Website.[21]
- ResearchGate. (n.d.). The chemical structures of each tramadol and O-desmethyltramadol enantiomer. Retrieved February 12, 2026, from ResearchGate Website.[29]
- MedChemExpress. (n.d.). O-Desmethyl Tramadol-d6. Retrieved February 12, 2026, from MedChemExpress Website.[17]

- Chromatography Forum. (2015, November 8). Is it possible to disregard the use of an internal standard. Retrieved February 12, 2026, from Chromatography Forum Website.
- Wikipedia. (n.d.). Desmetramadol. Retrieved February 12, 2026, from Wikipedia Website.[19]
- Taylor & Francis. (n.d.). O desmethyltramadol – Knowledge and References. Retrieved February 12, 2026, from Taylor & Francis Website.[30]
- ResearchGate. (2025, August 7). Quantitation of the enantiomers of tramadol and its three main metabolites in human whole blood using LC-MS/MS. Retrieved February 12, 2026, from ResearchGate Website.[16]
- PMC. (2016, October 4). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Retrieved February 12, 2026, from NCBI Website.[14]
- PubMed. (n.d.). [Determination of tramadol and its active metabolite O-desmethyltramadol in plasma and amniotic fluid using LC/MS/MS]. Retrieved February 12, 2026, from NIH Website.[31]
- PubChem. (n.d.). N-Desmethyltramadol. Retrieved February 12, 2026, from NIH Website. [20]
- ResearchGate. (2025, August 6). Enantiomeric determination of tramadol and its main metabolite O-desmethyltramadol in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved February 12, 2026, from ResearchGate Website.[32]
- PubMed. (2004, May 25). Synthesis of d1-N-ethyltramadol as an internal standard for the quantitative determination of tramadol in human plasma by gas chromatography-mass spectrometry. Retrieved February 12, 2026, from NIH Website.[33]
- chemeuropa.com. (n.d.). O-Desmethyltramadol. Retrieved February 12, 2026, from chemeuropa.com Website.[34]
- Semantic Scholar. (2025, February 14). Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? Retrieved February 12, 2026, from Semantic Scholar Website.[35]

- DrugBank Online. (n.d.). O-Desmethyltramadol. Retrieved February 12, 2026, from DrugBank Website.[36]
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 12, 2026, from ResolveMass Website.[9]
- MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved February 12, 2026, from MDPI Website.[37]
- PMC. (n.d.). Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6. Retrieved February 12, 2026, from NCBI Website.[38]

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Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. biopharmaservices.com [biopharmaservices.com]
3. [Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies](#) [labroots.com]
4. [Internal Standards in LC-MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK](#) [dmpkservice.wuxiapptec.com]
5. nebiolab.com [nebiolab.com]
6. [The Role of Internal Standards In Mass Spectrometry | SCION Instruments](#) [scioninstruments.com]
7. fda.gov [fda.gov]
8. pdf.benchchem.com [pdf.benchchem.com]
9. resolvemass.ca [resolvemass.ca]
10. tandfonline.com [tandfonline.com]

- [11. eijppr.com \[eijppr.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [14. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Tramadol Metabolism to O-Desmethyl Tramadol \(M1\) and N-Desmethyl Tramadol \(M2\) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. medchemexpress.com \[medchemexpress.com\]](#)
- [18. N,O-Didesmethyltramadol - Wikipedia \[en.wikipedia.org\]](#)
- [19. Desmetramadol - Wikipedia \[en.wikipedia.org\]](#)
- [20. N-Desmethyltramadol | C₁₅H₂₃NO₂ | CID 12149038 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [21. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. tandfonline.com \[tandfonline.com\]](#)
- [23. fda.gov \[fda.gov\]](#)
- [24. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
- [26. moh.gov.bw \[moh.gov.bw\]](#)
- [27. resolvemass.ca \[resolvemass.ca\]](#)
- [28. Desmetramadol | C₁₅H₂₃NO₂ | CID 9838803 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [29. researchgate.net \[researchgate.net\]](#)
- [30. taylorandfrancis.com \[taylorandfrancis.com\]](#)
- [31. \[Determination of tramadol and its active metabolite O-desmethyltramadol in plasma and amniotic fluid using LC/MS/MS\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [32. researchgate.net \[researchgate.net\]](#)

- [33. Synthesis of d1-N-ethyltramadol as an internal standard for the quantitative determination of tramadol in human plasma by gas chromatography-mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [34. O-Desmethyltramadol \[chemeurope.com\]](#)
- [35. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [36. O-Desmethyltramadol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
- [37. mdpi.com \[mdpi.com\]](#)
- [38. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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